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Comprehensive Guide to GSK2879552
GSK2879552 is an orally available and irreversible inhibitor of lysine-specific demethylase 1

(LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] LSD1 is

overexpressed in various cancers and is involved in tumor cell growth and survival.[1][2] By

inhibiting LSD1, GSK2879552 enhances the methylation of histone H3 at lysine 4 (H3K4),

leading to the increased expression of tumor-suppressor genes and potentially inhibiting the

growth of cancer cells.[1][2]

Mechanism of Action
GSK2879552 functions by covalently binding to and inactivating LSD1.[4] This enzyme is

responsible for the demethylation of mono- and di-methylated H3K4 and H3K9.[5] The

inhibition of LSD1 by GSK2879552 leads to an increase in these methylation marks, which in

turn alters gene expression.[5] In the context of cancer, this can result in the suppression of

oncogenic pathways and the induction of differentiation.[6] For instance, in small cell lung

cancer (SCLC), GSK2879552 has been shown to alter the expression of neuroendocrine

marker genes, leading to growth inhibition.[5][6] In acute myeloid leukemia (AML), it can induce

differentiation and has shown synergistic effects with other agents like all-trans retinoic acid

(ATRA).[5][7]
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The following diagram illustrates the signaling pathway affected by GSK2879552.
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Caption: Simplified signaling pathway of LSD1 inhibition by GSK2879552.
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The following tables summarize the available quantitative data on the efficacy of GSK2879552

from preclinical studies.

Table 1: In Vitro Efficacy of GSK2879552

Metric Cell Line(s) Value Reference

IC50 NCI-H1417 (SCLC) 24 nM [4]

EC50 (Proliferation)
Average across 20

AML cell lines
137 ± 30 nM [7]

EC50 (CD11b

Expression)
THP-1 (AML) 31 ± 1 nM [7]

EC50 (CD86

Expression)
THP-1 (AML) 28 ± 6 nM [7]

Table 2: In Vivo Efficacy of GSK2879552 in Xenograft Models

Animal Model Dosage Administration Result Reference

NCI-H526

(SCLC)

Xenograft

1.5 mg/kg
PO daily for 25-

35 days

57% Tumor

Growth Inhibition

(TGI)

[3]

NCI-H1417

(SCLC)

Xenograft

1.5 mg/kg
PO daily for 25-

35 days

83% Tumor

Growth Inhibition

(TGI)

[3]

NCI-H510

(SCLC)

Xenograft

1.5 mg/kg
PO daily for 25-

35 days

38% Tumor

Growth Inhibition

(TGI)

[3]

NCI-H69 (SCLC)

Xenograft
1.5 mg/kg

PO daily for 25-

35 days

49% Tumor

Growth Inhibition

(TGI)

[3]
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Detailed methodologies for key experiments cited are provided below.

Cell Proliferation Assay[3][7]

Cell Culture: Small cell lung carcinoma (SCLC) or acute myeloid leukemia (AML) cell lines

are cultured in appropriate media and conditions.

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of

concentrations of GSK2879552 (e.g., 0-10,000 nM). A vehicle control (e.g., DMSO) is

included.

Incubation: Cells are incubated for a specified period, typically 6 to 10 days, to allow for cell

proliferation.

Viability Assessment: Cell viability is measured using a commercially available assay, such

as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

Data Analysis: The luminescence signal is read using a plate reader. The concentration of

GSK2879552 that inhibits cell growth by 50% (EC50) is calculated from the dose-response

curve.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)[3]

Cell Treatment: Resistant hepatocellular carcinoma (HCC) cells (e.g., PLC/PRF/5 and Huh7)

are treated with GSK2879552 (e.g., 0, 1, 2 µM) for 24 hours.

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation

kit.

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme.

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific

for target genes (e.g., stem cell markers like Lgr5, Sox9, Nanog, CD90, and differentiation

markers like Alb, Hnf4).
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Data Analysis: The relative mRNA expression levels of the target genes are calculated after

normalization to a housekeeping gene.

In Vivo Xenograft Studies[3]

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Tumor Implantation: Human cancer cells (e.g., SCLC cell lines NCI-H526, NCI-H1417) are

subcutaneously injected into the flanks of the mice.

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into

treatment and control groups. GSK2879552 is administered orally at a specified dose (e.g.,

1.5 mg/kg) daily for a defined period (e.g., 25-35 days). The control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes

in the treated group to the control group.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell proliferation assay.

Cell Proliferation Assay Workflow

Start Seed Cells in
Multi-well Plates

Add GSK2879552
(Varying Concentrations)

Incubate for
6-10 Days

Add Cell Viability
Reagent (e.g., CellTiter-Glo)

Measure Luminescence
with Plate Reader

Calculate EC50
from Dose-Response Curve End

Click to download full resolution via product page

Caption: Workflow for a typical cell proliferation assay.
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GSK2879552 has been evaluated in Phase I clinical trials for relapsed or refractory SCLC and

AML.[8][9][10] While it demonstrated favorable pharmacokinetic properties, the clinical trials

were terminated.[5][10] In the SCLC trial, the drug showed poor disease control and a high rate

of adverse events.[5][10] Similarly, in the AML and myelodysplastic syndromes (MDS) trials, an

unfavorable risk-to-benefit ratio led to the discontinuation of the studies.[9]

Conclusion
GSK2879552 is a potent and selective irreversible inhibitor of LSD1 with demonstrated

preclinical anti-tumor activity in SCLC and AML models. Its mechanism of action, involving the

epigenetic modulation of gene expression, represents a targeted therapeutic strategy.

However, its clinical development was halted due to an unfavorable risk-benefit profile

observed in early-phase trials. The detailed preclinical data and experimental protocols

provided in this guide offer valuable insights for researchers working on LSD1 inhibitors and

related epigenetic targets. A direct comparison with "Bizine" could not be conducted due to the

lack of identifiable information for such a compound in the public domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. GSK2879552 | Semantic Scholar [semanticscholar.org]

3. medchemexpress.com [medchemexpress.com]

4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic
response when combined with all-trans retinoic acid in acute myeloid leukemia across
subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34927529/
https://www.tandfonline.com/doi/full/10.1080/10428194.2021.2012667
https://pubmed.ncbi.nlm.nih.gov/31260835/
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://pubmed.ncbi.nlm.nih.gov/31260835/
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://pubmed.ncbi.nlm.nih.gov/31260835/
https://www.tandfonline.com/doi/full/10.1080/10428194.2021.2012667
https://www.benchchem.com/product/b1473834?utm_src=pdf-body
https://www.benchchem.com/product/b1473834?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lsd1-inhibitor-gsk2879552
https://www.semanticscholar.org/topic/GSK2879552/1195468
https://www.medchemexpress.com/GSK2879552.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://pmc.ncbi.nlm.nih.gov/articles/PMC4905412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and
combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk
myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

9. tandfonline.com [tandfonline.com]

10. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics,
Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Head-to-head comparison of Bizine and GSK2879552.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1473834#head-to-head-comparison-of-bizine-and-
gsk2879552]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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